molecular formula C9H14O B2902437 2-Cyclopropylcyclohexan-1-one CAS No. 24892-74-8

2-Cyclopropylcyclohexan-1-one

Cat. No.: B2902437
CAS No.: 24892-74-8
M. Wt: 138.21
InChI Key: SLWWSVMYVPWUEA-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclohexan-1-one is a cyclohexanone derivative featuring a cyclopropyl substituent at the 2-position of the cyclohexane ring. The cyclopropyl group introduces significant ring strain due to its three-membered structure, which may influence reactivity, stability, and intermolecular interactions compared to bulkier substituents like isopropyl or methyl groups .

Properties

IUPAC Name

2-cyclopropylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWSVMYVPWUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24892-74-8
Record name 2-cyclopropylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclohexan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of cyclohexanone derivatives. For instance, the reaction of cyclohexanone with diazomethane in the presence of a catalyst can yield the desired product. Another method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with cyclohexanone, followed by oxidation to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize robust catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropyl group can induce strain in the molecular structure, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Analysis

  • This strain may lower thermal stability but enhance electrophilicity at the ketone . Chloro Group: Electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making 2-chlorocyclohexanone more reactive toward nucleophilic additions than non-halogenated analogs . Aromatic/Amino Groups: Methoxmetamine’s 3-methoxyphenyl and methylamino substituents confer pharmacological activity, likely through receptor binding interactions absent in simpler cyclohexanones .
  • Synthetic Challenges: Cyclopropyl-containing compounds often require specialized reagents (e.g., cyclopropanation agents like Simmons-Smith) or protective strategies to avoid ring strain-induced side reactions. In contrast, chlorination (as in 2-chlorocyclohexanone) is a straightforward electrophilic substitution .

Biological Activity

2-Cyclopropylcyclohexan-1-one (C10H16O) is a cyclic ketone characterized by a cyclohexane ring with a cyclopropyl substituent and a carbonyl group at the first position. This compound has garnered interest in organic chemistry due to its unique structural features, which include ring strain from the cyclopropyl group, potentially influencing its reactivity and biological activity.

Potential Biological Interactions

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzyme activities. For instance, cyclohexanone derivatives can act as Michael acceptors, participating in nucleophilic addition reactions that may inhibit certain enzymes.
  • Receptor Modulation : The presence of the carbonyl group in cyclic ketones often allows for interactions with biological receptors, potentially leading to modulation of signaling pathways.
  • Cytotoxicity and Mutagenicity : Some studies on related compounds indicate potential cytotoxic effects. For example, 2-cyclohexen-1-one has shown slight mutagenic properties in Ames tests . Although direct data on this compound is lacking, similar mechanisms may apply.

Structure-Activity Relationships

The structure of this compound introduces unique steric effects due to the cyclopropyl group, which may influence its biological activity compared to other cyclic ketones. The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
CyclohexanoneSix-membered ring with a carbonylCommon solvent; versatile chemical reactivity
5-Cyclopropylcyclohexane-1,3-dioneTwo carbonyl groupsPotential for complex synthesis; studied for medicinal properties
2-MethylcyclohexanoneMethyl substitution on cyclohexaneHigher boiling point; different reactivity patterns
3-CyclobutylcyclohexanoneCyclobutyl substitutionIncreased strain; different reactivity compared to cyclopropyl

Cytotoxicity Studies

Research indicates that related compounds can exhibit cytotoxic effects. For example, studies on cyclohexenones have shown that they can induce sister chromatid exchanges (SCEs) in mammalian cells, suggesting potential genotoxicity . While specific data for this compound is not available, it is plausible that similar effects could be observed due to structural similarities.

Metabolic Pathways

Cycloketones are often metabolically converted to their corresponding alcohols or other derivatives through enzymatic reactions. For instance, ketones are typically reduced by aldehyde dehydrogenases in various organisms . This metabolic pathway might provide insights into the potential pharmacokinetics of this compound.

Therapeutic Applications

Given the structural characteristics of this compound, there is potential for its application in medicinal chemistry. Cycloalkane derivatives have been explored for their anti-inflammatory and anticancer properties due to their ability to interact with biological targets. Further research could elucidate the specific therapeutic roles of this compound.

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